molecular formula C20H21FN2O3S2 B2421613 3-fluoro-4-methoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide CAS No. 893349-29-6

3-fluoro-4-methoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2421613
CAS No.: 893349-29-6
M. Wt: 420.52
InChI Key: DZELHHKWEMSXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-4-methoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorine, methoxy, and sulfonamide groups, which contribute to its distinct chemical behavior and reactivity.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3S2/c1-13-4-6-15(7-5-13)20-23-14(2)19(27-20)10-11-22-28(24,25)16-8-9-18(26-3)17(21)12-16/h4-9,12,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZELHHKWEMSXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide moiety (-SO2NH-) undergoes hydrolysis under acidic or basic conditions. This reaction typically produces the corresponding sulfonic acid and amine derivatives.

  • Conditions :

    • Acidic hydrolysis: Concentrated HCl at reflux (100–120°C).

    • Basic hydrolysis: NaOH (1–2 M) at 80–100°C.

  • Products :

    ReactantProduct 1 (Acidic)Product 2 (Basic)
    Sulfonamide3-Fluoro-4-methoxybenzenesulfonic acidEthylamine derivative with thiazole

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring (C5H4NS) undergoes electrophilic substitution at the 4-position due to electron-rich nitrogen and sulfur atoms.

  • Common Reactions :

    • Nitration : HNO3/H2SO4 at 0–5°C yields nitro-thiazole derivatives .

    • Halogenation : Cl2 or Br2 in acetic acid introduces halogens at the 4-position .

  • Example Reaction :

    Thiazole+Br2AcOH4 Bromo thiazole derivative[3]\text{Thiazole}+\text{Br}_2\xrightarrow{\text{AcOH}}\text{4 Bromo thiazole derivative}\quad[3]

Methoxy Group Demethylation

The 4-methoxy group (-OCH3) on the benzene ring can be demethylated to a hydroxyl group under strong acidic conditions.

  • Conditions : HBr (48%) at reflux (120°C) for 6–8 hours.

  • Product : 3-Fluoro-4-hydroxybenzenesulfonamide derivative.

Fluorine Reactivity

The 3-fluoro substituent is generally inert under mild conditions but participates in nucleophilic aromatic substitution under extreme conditions (e.g., NH3/NaNH2 at 200°C).

Thiazole Ring Modifications

The thiazole ring’s methyl and methylphenyl substituents influence its reactivity:

  • Methyl Group Oxidation : KMnO4/H2SO4 oxidizes the 4-methyl group to a carboxylic acid .

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh3)4 catalyst introduces aryl groups at the 2-position .

Sulfonamide Alkylation/Acylation

The sulfonamide’s NH group reacts with alkyl halides or acyl chlorides:

  • Alkylation :

    R X+SO2NHBaseSO2N R[1]\text{R X}+\text{SO}_2\text{NH}\xrightarrow{\text{Base}}\text{SO}_2\text{N R}\quad[1]
  • Acylation : Acetyl chloride in pyridine yields N-acetyl sulfonamide derivatives.

Biological Interactions as a CA Inhibitor

While not a direct chemical reaction, the compound inhibits carbonic anhydrase (CA) isoforms via coordination of the sulfonamide group to the enzyme’s zinc ion. This interaction is pH-dependent and reversible .

Scientific Research Applications

Chemistry

In the field of organic synthesis, this compound serves as a building block and reagent in various chemical reactions. Its unique functional groups facilitate:

  • Carbon-carbon bond formation : Often utilized in Suzuki-Miyaura coupling reactions.
  • Functional group transformations : Such as oxidation and reduction processes.

The compound has been investigated for its potential biological activities:

Anticancer Properties

Research indicates that 3-fluoro-4-methoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide exhibits promising anticancer effects. It may act by inhibiting specific enzymes involved in cancer cell proliferation.

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

Medicinal Chemistry

The compound's structural features make it a candidate for therapeutic applications:

  • Targeting specific molecular pathways : It may interact with enzymes or receptors to modulate biological responses.
  • Development of novel drugs : Its unique combination of functional groups could lead to new treatments for diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of G856-8345 against several cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of the compound against common bacterial strains. The results demonstrated that G856-8345 exhibited potent activity against resistant strains, suggesting its potential as a lead compound for antibiotic development.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for various research and industrial applications.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-4-methoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-fluoro-4-methoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide , also known as G856-8345, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, synthesis, and biological activities, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of G856-8345 is C21H21FN4O3S2C_{21}H_{21}FN_{4}O_{3}S_{2}. The compound features a thiazole ring, which is known for its diverse biological activities, particularly in anticancer research. The structure can be represented as follows:

Chemical Structure

Synthesis

The synthesis of G856-8345 involves various chemical reactions that incorporate the thiazole moiety with a sulfonamide group. The general synthetic pathway includes:

  • Formation of the thiazole ring : This is achieved through condensation reactions involving appropriate precursors.
  • Introduction of substituents : Methyl and fluoro groups are introduced to enhance biological activity.
  • Final coupling : The benzene sulfonamide is coupled with the thiazole derivative to form the final product.

Anticancer Activity

G856-8345 has shown promising anticancer activity across various cancer cell lines. Research indicates that compounds containing the thiazole moiety often exhibit significant cytotoxic effects against cancer cells. For instance, studies have reported:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects. Specifically, it displayed an IC50 of approximately 1.61 µg/mL against Jurkat cells and 1.98 µg/mL against A-431 cells .
Cell LineIC50 (µg/mL)
Jurkat1.61
A-4311.98

The mechanism by which G856-8345 exerts its anticancer effects involves several pathways:

  • Inhibition of Bcl-2 Protein : Molecular dynamics simulations suggest that G856-8345 interacts with the Bcl-2 protein primarily through hydrophobic contacts, leading to apoptosis in cancer cells .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, thereby inhibiting cell proliferation.
  • Modulation of Kinase Activity : Similar compounds have been shown to modulate protein kinase activity, which is crucial for regulating cellular functions such as proliferation and survival .

Case Studies

Recent studies have highlighted the efficacy of G856-8345 in preclinical models:

  • Study on MDA-MB-231 Cells : In a study involving breast cancer cells (MDA-MB-231), G856-8345 demonstrated significant antiproliferative effects, suggesting its potential for treating aggressive breast cancers .
  • In Vivo Studies : Animal models treated with G856-8345 showed reduced tumor growth rates compared to control groups, further supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic routes are feasible for preparing 3-fluoro-4-methoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis is typically required. For example:

  • Step 1 : Prepare the thiazole core via cyclization of a thiourea derivative with α-bromo ketones under reflux in ethanol .
  • Step 2 : Functionalize the sulfonamide group by reacting the thiazole-ethylamine intermediate with 3-fluoro-4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Optimization : Monitor reaction progress via TLC/HPLC and adjust solvent polarity (e.g., DMF vs. THF) to enhance yields. Use low-temperature conditions (-10°C to 0°C) to minimize side reactions during sulfonylation .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Chromatography : Purify via flash column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
  • Spectroscopy : Confirm structure using 1H^1H-/13C^{13}C-NMR (e.g., sulfonamide proton at δ 7.5–8.5 ppm, thiazole C-S resonance at δ 165–170 ppm) and HRMS .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and methoxy groups) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodology :

  • LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and multiple reaction monitoring (MRM) for selective quantification .
  • Sample preparation : Employ protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma/tissue homogenates .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s antitumor activity?

  • Methodology :

  • Derivatization : Synthesize analogs with modifications to the thiazole (e.g., substituent at C4), sulfonamide (e.g., fluorination pattern), or methoxy group .
  • In vitro screening : Test analogs against the NCI-60 cancer cell line panel, comparing IC50_{50} values to identify critical functional groups .
  • Computational modeling : Perform molecular docking (e.g., with EGFR or tubulin) to correlate substituent effects with binding affinity .

Q. What experimental strategies can resolve contradictions in biological activity data across studies?

  • Methodology :

  • Standardized assays : Replicate studies under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Mechanistic studies : Use siRNA knockdown or kinase profiling to confirm target engagement (e.g., EGFR inhibition vs. off-target effects) .
  • Meta-analysis : Compare datasets from PubChem and peer-reviewed literature to identify trends in potency outliers .

Q. How can the metabolic stability of this compound be improved for in vivo applications?

  • Methodology :

  • Metabolite identification : Incubate with liver microsomes (human/rat) and profile metabolites via LC-HRMS to identify vulnerable sites (e.g., sulfonamide hydrolysis) .
  • Structural shielding : Introduce electron-withdrawing groups (e.g., trifluoromethyl) or steric hindrance near labile bonds to reduce metabolic clearance .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

  • Methodology :

  • ADMET prediction : Use SwissADME or ADMETlab to estimate logP, solubility, and bioavailability .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Notes

  • Data Sources : Prioritize PubChem and peer-reviewed journals (e.g., Russian Journal of General Chemistry) for reproducibility .
  • Contradictions : Cross-validate biological data using orthogonal assays (e.g., Western blot for target validation alongside cytotoxicity assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.